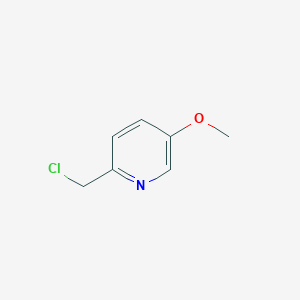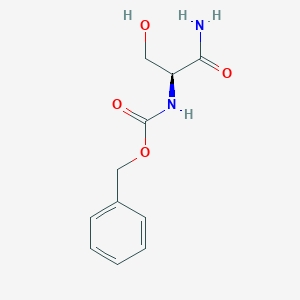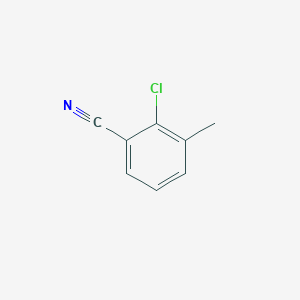![molecular formula C12H14N4O B1356104 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 130506-81-9](/img/structure/B1356104.png)
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone
Descripción general
Descripción
The compound 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone is a derivative of pyrazolo[1,5-a]pyrimidine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a dimethylamino vinyl group at the 7-position and an acetyl or ethoxycarbonyl group at the 6-position. These structural features make it a valuable intermediate for the synthesis of various tricyclic compounds, which have been explored for their potential interactions with the central benzodiazepine receptor .
Synthesis Analysis
The synthesis of the compound involves the reaction of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates with dimethylformamide dimethylacetal to introduce the dimethylaminovinyl group . This intermediate can then be further reacted to produce a range of tricyclic derivatives, including pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 8H-pyrazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepines . Additionally, the intermediates can be reacted with S-methylthiourea to yield pyrazolo[5',1':1,2]pyrimido[5,6-e][1,3]diazocines and pyrazolo[1,5-a]quinazolines .
Molecular Structure Analysis
The molecular structure of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic ring system combining pyrazole and pyrimidine rings. The dimethylaminovinyl group at the 7-position is a key functional group that influences the reactivity and binding properties of the molecule. The acetyl or ethoxycarbonyl group at the 6-position is also significant as it can be used as a reactive site for further chemical modifications .
Chemical Reactions Analysis
The chemical reactivity of the compound is highlighted by its ability to undergo various reactions to form tricyclic derivatives. For instance, the reaction with ammonium acetate leads to the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones . The presence of a 2-hydroxy group can also result in O-alkylation under certain conditions . These reactions demonstrate the versatility of the compound as a precursor for synthesizing a diverse array of chemical entities with potential biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone are not detailed in the provided papers, the structural features suggest that it would exhibit properties typical of aromatic heterocycles. These may include moderate to high stability, potential for forming hydrogen bonds due to the presence of nitrogen atoms, and the ability to participate in π-π interactions, which could be relevant for its binding to biological targets such as the benzodiazepine receptor . However, it is noted that a series of related compounds did not show significant antimicrobial activity in vitro .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Heterocyclic Compounds : This compound is used in the synthesis of a range of novel heterocyclic compounds. For instance, its reaction with various amines has led to the creation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which exhibit moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Regioselective Reactions : It has been shown to react with hydrazine in various solvents, demonstrating regioselectivity and regiospecificity, crucial for developing specific molecular structures (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010).
Applications in Photophysical Studies
- Development of Fluorophores : The compound is used in the synthesis of new classes of conjugated pyrans, which are significant in photophysical studies. These structures have shown solvatochromism and a notable increase in fluorescence intensity in specific environments, indicating potential applications in the development of novel merocyanine fluorophores (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).
Biological Activities
- Antimicrobial Properties : Several derivatives synthesized using this compound have been evaluated for their antimicrobial properties. Some of these synthesized compounds have shown promising results in vitro against various bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Farag, Shaaban, & Saleh, 2007).
- Potential in Anti-tubercular Agents : Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. Some compounds have shown significant activity against Mycobacterium tuberculosis, suggesting potential use in developing new treatments for tuberculosis (Pathak, Maurya, Sharma, Srivastava, & Gupta, 2014).
Propiedades
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(17)10-8-13-12-4-6-14-16(12)11(10)5-7-15(2)3/h4-8H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKTEWKPFWQAJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137040 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone | |
CAS RN |
130506-81-9 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidin-6-yl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




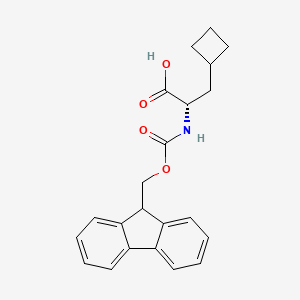

![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)

![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)
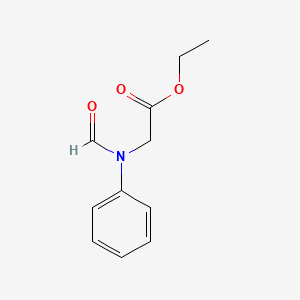
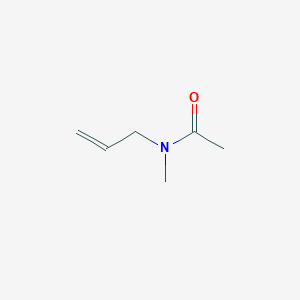

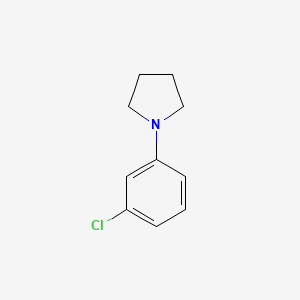
![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)
